1-(Piperidine-4-carbonyl)piperidin-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidine-4-carbonyl)piperidin-3-ol hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds with piperidine moieties are widely used in the pharmaceutical industry due to their significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidine-4-carbonyl)piperidin-3-ol hydrochloride typically involves the reaction of piperidine derivatives under specific conditions. One common method involves the use of primary amines with diols catalyzed by a Cp*Ir complex, resulting in the formation of cyclic amines in good to excellent yields . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 .
Industrial Production Methods
Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(Piperidine-4-carbonyl)piperidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of piperidine derivatives can lead to the formation of piperidones, while reduction can yield piperidines .
Scientific Research Applications
1-(Piperidine-4-carbonyl)piperidin-3-ol hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-(Piperidine-4-carbonyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperidone: A derivative of piperidine with a carbonyl group.
Piperine: An alkaloid found in black pepper with a piperidine moiety.
Uniqueness
1-(Piperidine-4-carbonyl)piperidin-3-ol hydrochloride is unique due to its specific structure, which combines a piperidine ring with a carbonyl and hydroxyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C11H21ClN2O2 |
---|---|
Molecular Weight |
248.75 g/mol |
IUPAC Name |
(3-hydroxypiperidin-1-yl)-piperidin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c14-10-2-1-7-13(8-10)11(15)9-3-5-12-6-4-9;/h9-10,12,14H,1-8H2;1H |
InChI Key |
LVPUOGALVIXTAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCNCC2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.